Lglllrhlrhhsnllani
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lglllrhlrhhsnllani involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process typically involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lglllrhlrhhsnllani can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Lglllrhlrhhsnllani has several scientific research applications:
Chemistry: Used as a model peptide for studying metal-peptide interactions, particularly with copper ions.
Biology: Investigated for its role in membrane-associated protein binding and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the development of biosensors and other analytical tools due to its metal-binding properties
Mechanism of Action
Lglllrhlrhhsnllani exerts its effects primarily through its high affinity for copper ions. The peptide binds to copper ions, potentially influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its metal-binding properties suggest potential roles in redox reactions and metal homeostasis .
Comparison with Similar Compounds
Similar Compounds
Histidine-rich peptides: These peptides also exhibit high affinity for metal ions and are used in similar research applications.
Other metal-binding peptides: Peptides like metallothioneins that bind to various metal ions.
Uniqueness
Lglllrhlrhhsnllani is unique due to its specific sequence and high affinity for copper ions, making it particularly useful for studying copper-peptide interactions and developing copper-based analytical tools .
Biological Activity
The peptide Lglllrhlrhhsnllani , also known as B18, is an 18-amino acid sequence derived from the membrane-associated protein bindin, which plays a crucial role in fertilization processes in sea urchins. This peptide has garnered attention due to its significant biological activities, particularly in cell penetration, membrane binding, and potential therapeutic applications.
Structural Characteristics
The amino acid sequence of this compound is as follows:
- Sequence : this compound
This sequence exhibits properties typical of cell-penetrating peptides (CPPs), characterized by a high content of basic amino acids, which facilitates interaction with negatively charged cellular membranes.
1. Cell Penetration
This compound has been identified as a potent cell-penetrating peptide. Its ability to traverse cellular membranes allows it to deliver various cargoes, such as nucleic acids and drugs, into cells effectively. Studies have demonstrated that this compound enhances the uptake of small interfering RNAs (siRNAs) in human monocytes, significantly improving gene silencing efficiency compared to traditional delivery methods .
2. Membrane Binding and Fusion
The peptide's primary biological function is its interaction with lipid membranes. Research indicates that this compound can induce membrane fusion, a critical process during fertilization in sea urchins. This property has implications for developing drug delivery systems that exploit membrane fusion mechanisms to enhance therapeutic efficacy .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various pathogens. The mechanism of action is believed to involve disruption of bacterial membranes, similar to other cationic peptides .
Case Study 1: Gene Delivery
In a study assessing the effectiveness of this compound in delivering siRNA, researchers found that the peptide significantly increased cellular uptake and gene silencing efficiency in vitro. The results indicated a mean fluorescent intensity (MFI) increase by over 60% compared to control groups using lipofectamine .
Case Study 2: Membrane Interaction
A detailed analysis using fluorescence spectroscopy demonstrated that this compound interacts with lipid bilayers, leading to conformational changes that promote membrane fusion. This study highlighted its potential use in developing novel therapeutic strategies for drug delivery .
Table 1: Biological Activities of this compound
Table 2: Comparison with Other Cell-Penetrating Peptides
Peptide | Length (AA) | Cell Penetration Efficiency | Membrane Fusion Ability |
---|---|---|---|
This compound | 18 | High | Moderate |
HIV-TAT | 11 | Very High | Low |
Penetratin | 16 | Moderate | Moderate |
Properties
Molecular Formula |
C94H160N32O22 |
---|---|
Molecular Weight |
2090.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C94H160N32O22/c1-18-52(16)75(92(147)148)126-90(145)70(36-73(97)129)115-76(131)53(17)111-80(135)61(27-47(6)7)116-84(139)65(31-51(14)15)120-89(144)69(35-72(96)128)124-91(146)71(41-127)125-88(143)68(34-56-39-104-44-110-56)123-87(142)67(33-55-38-103-43-109-55)122-79(134)59(22-20-24-106-94(100)101)114-83(138)63(29-49(10)11)119-86(141)66(32-54-37-102-42-108-54)121-78(133)58(21-19-23-105-93(98)99)113-82(137)62(28-48(8)9)118-85(140)64(30-50(12)13)117-81(136)60(26-46(4)5)112-74(130)40-107-77(132)57(95)25-45(2)3/h37-39,42-53,57-71,75,127H,18-36,40-41,95H2,1-17H3,(H2,96,128)(H2,97,129)(H,102,108)(H,103,109)(H,104,110)(H,107,132)(H,111,135)(H,112,130)(H,113,137)(H,114,138)(H,115,131)(H,116,139)(H,117,136)(H,118,140)(H,119,141)(H,120,144)(H,121,133)(H,122,134)(H,123,142)(H,124,146)(H,125,143)(H,126,145)(H,147,148)(H4,98,99,105)(H4,100,101,106)/t52-,53-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
InChI Key |
UKBVMOLNHHXJAU-RTRNHQGUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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